7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H13N3O4/c1-7-11-13(21-17-7)12(15-16-14(11)18)9-5-4-8(19-2)6-10(9)20-3/h4-6H,1-3H3,(H,16,18) |
InChI Key |
YVZZAVQHKPZEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with nitrile oxides under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) acetate or palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the isoxazole ring.
Scientific Research Applications
The compound 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a member of the isoxazole family that has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
Molecular Formula: CHNO
CAS Number: 1269528-74-6
IUPAC Name: this compound
The compound features a complex structure that combines both isoxazole and pyridazine moieties, which are known for their biological activity. The presence of the dimethoxyphenyl group enhances its solubility and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound suggest it may also possess similar properties, warranting further investigation.
Antimicrobial Properties:
Compounds containing isoxazole rings have been reported to exhibit antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. Preliminary studies suggest that the incorporation of specific substituents on the isoxazole core can enhance its efficacy against various pathogens .
Neuropharmacology
Cognitive Enhancement:
Some isoxazole derivatives have been explored for their potential to enhance cognitive functions. This application is particularly pertinent in neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to modulate neurotransmitter systems could be a promising area for future research .
Material Science
Polymer Chemistry:
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Such applications are valuable in developing advanced materials for electronics and coatings.
Case Study 1: Anticancer Activity Assessment
A study conducted by Ahmed El-Mekabaty et al. focused on synthesizing new isoxazolopyridazine derivatives and evaluating their anticancer activities against human cancer cell lines. The results indicated that modifications to the isoxazole ring significantly influenced cytotoxicity profiles, suggesting that this compound could be a candidate for further development .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, researchers evaluated the effects of various isoxazole derivatives on cognitive functions in animal models. The findings suggested that certain structural modifications led to improved memory retention and learning capabilities, indicating the potential for therapeutic applications in cognitive disorders .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives with 1,3,4-thiadiazole or 1,2,4-triazole-5-thione moieties (e.g., compounds 15, 16, 25–30 in ) exhibit dual COX-2/5-LOX inhibition (COX-2 IC₅₀: 2.1–10.9 μM; 5-LOX IC₅₀: 6.3–63.5 μM) .
Analgesic Activity
In , derivatives such as 4a, 4f, 4g, and 4i (25 mg/kg) showed morphine-comparable analgesia in rodent models. The target compound’s dimethoxyphenyl substituent may similarly enhance blood-brain barrier penetration, though specific data remain unreported .
Physicochemical and Structural Properties
- Planarity and Crystal Packing: The thiazolo[4,5-d]pyridazinone in adopts a nearly planar fused-ring system stabilized by hydrogen bonds (N–H⋯O and C–H⋯O interactions) . The target compound’s isoxazole ring may introduce slight non-planarity, affecting crystallinity and solubility.
Biological Activity
7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenyl derivatives with isoxazole and pyridazine intermediates. The synthesis typically involves:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyridazine incorporation : The isoxazole intermediate is then reacted with pyridazine derivatives to form the final product.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Cell Line | IC50 (nM) | Significance |
|---|---|---|
| MCF-7 | 45-97 | p < 0.0001 |
| HCT-116 | 6-99 | p < 0.0001 |
| HepG-2 | 48-90 | Moderate activity |
The compound's IC50 values indicate potent cytotoxicity, particularly against MCF-7 and HCT-116 cell lines compared to traditional chemotherapeutics like sorafenib.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of CDK2 : The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.
Case Studies
Several case studies have investigated the biological activity of related compounds and their effects on tumor growth:
-
Study on Methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME) :
- DIME demonstrated significant antitumor activity in vivo without notable toxicity.
- It was effective against various human tumor xenografts, indicating a potential comparative framework for evaluating the isoxazolo[4,5-D]pyridazin derivatives.
-
Comparative Studies :
- Compounds structurally similar to this compound have shown varying degrees of biological activity depending on their structural modifications.
- For example, modifications in the phenyl ring or variations in the methoxy groups can significantly influence the anticancer efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
